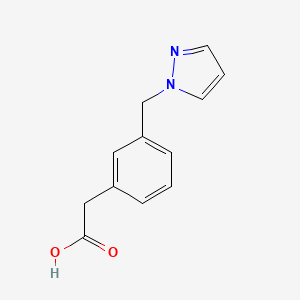
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid is an organic compound that features a pyrazole ring attached to a phenyl group through a methylene bridge, with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment of the Phenyl Group: The pyrazole ring is then reacted with a benzyl halide to introduce the phenyl group.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The phenyl group enhances binding affinity through hydrophobic interactions, while the acetic acid moiety can form hydrogen bonds with target proteins.
類似化合物との比較
Similar Compounds
(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile: Similar structure but with a nitrile group instead of an acetic acid moiety.
(3-Pyrazol-1-ylmethyl-phenyl)-acetone: Contains a ketone group instead of an acetic acid moiety.
(3-Pyrazol-1-ylmethyl-phenyl)-methanol: Features a hydroxyl group instead of an acetic acid moiety.
Uniqueness
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid is unique due to its combination of a pyrazole ring, phenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields.
特性
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDNRHVCIRTTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













